molecular formula C21H22BrClN2O3 B2365758 1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106750-16-6

1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2365758
CAS No.: 1106750-16-6
M. Wt: 465.77
InChI Key: VXOSMOHLKDUVGV-UHFFFAOYSA-M
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Description

This compound features a hexahydroimidazo[1,2-a]pyridin-1-ium core, a bicyclic system with partial saturation, contributing to its conformational rigidity. Key structural elements include:

  • 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl group at position 3, introducing electron-rich aromaticity and oxygen-based hydrogen-bonding capacity.
  • Hydroxy group at position 3, enabling hydrogen-bond donor/acceptor functionality.
  • Quaternary ammonium center (indicated by "-ium bromide"), conferring water solubility and ionic character.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN2O3.BrH/c22-16-5-7-17(8-6-16)23-14-21(25,24-10-2-1-3-20(23)24)15-4-9-18-19(13-15)27-12-11-26-18;/h4-9,13,25H,1-3,10-12,14H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOSMOHLKDUVGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2=C(C1)N(CC2(C3=CC4=C(C=C3)OCCO4)O)C5=CC=C(C=C5)Cl.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Synthesis and Structural Analysis

The synthesis of this compound involves several organic reactions that incorporate a chlorophenyl moiety and a hexahydroimidazo-pyridine structure. The crystal structure and spectroscopic analysis have been documented in recent studies, revealing insights into its molecular geometry and functional groups that contribute to its biological activity.

Key Structural Features

FeatureDescription
Chlorophenyl GroupEnhances lipophilicity and potential interaction with biological membranes.
Dihydrobenzo[b][1,4]dioxin MoietyMay contribute to the compound's stability and biological interactions.
Hydroxyl GroupPotentially involved in hydrogen bonding with biological targets.
Hexahydroimidazo[1,2-a]pyridine CoreProvides a framework for biological activity through various receptor interactions.

Anticancer Properties

Recent studies have shown that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : A related compound demonstrated low micromolar activity against AKT2/PKBβ kinase which is crucial in glioma malignancy. This suggests that similar derivatives could target oncogenic pathways effectively .
  • Cytotoxicity Against Cancer Cells : The compound's derivatives have shown selective cytotoxicity against glioblastoma cells while being less toxic to non-cancerous cells. This selectivity is essential for minimizing side effects in potential therapeutic applications .

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : Targeting specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Facilitating programmed cell death in cancerous cells while sparing healthy cells.
  • Inhibition of Tumor Growth : Demonstrated through in vitro studies on primary patient-derived glioma stem cells .

Case Study 1: Anti-Glioma Activity

A study evaluated the anti-glioma efficacy of a related compound showing promising results in inhibiting the growth of glioblastoma cell lines. The compound exhibited an EC50 value indicating effective concentration levels for therapeutic action while maintaining low toxicity against normal cells .

Case Study 2: Kinase Profiling

In another investigation involving kinase profiling of compounds similar to This compound , it was found that specific inhibition of AKT isoforms correlated with reduced tumor growth rates in preclinical models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Hexahydroimidazo[1,2-a]pyridin-1-ium vs. Imidazo[1,2-a]pyrimidinone
  • Target Compound : The hexahydroimidazo[1,2-a]pyridin-1-ium core (partially saturated) offers flexibility and reduced planarity compared to fully aromatic systems.
  • 6-(2-Chlorobenzyl)-1-(4-chlorophenyl)-7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one (): Features a pyrimidinone ring fused to imidazole, introducing a ketone group (C=O) at position 3. Exhibits intermolecular O–H···O and C–H···Cl interactions in crystal packing, suggesting solid-state stability . Key Difference: The pyrimidinone core may enhance hydrogen-bonding capacity compared to the target compound’s saturated pyridine ring.
Hexahydroimidazo[1,2-a]pyridin-1-ium vs. Tetrahydroimidazo[1,2-a]pyridine Derivatives
  • Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Contains a tetrahydroimidazo[1,2-a]pyridine core with ester and cyano substituents. Melting point: 223–225°C, indicating high crystallinity due to polar groups (e.g., esters) . Key Difference: The absence of a quaternary ammonium center reduces ionic solubility but increases lipophilicity.

Substituent Modifications

Dihydrobenzodioxinyl vs. Fluorophenyl Groups
  • Target Compound : The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group provides two oxygen atoms for hydrogen bonding and electron donation.
  • 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium Bromide ():
    • Replaces dihydrobenzodioxin with a 4-fluorophenyl group, reducing oxygen content but introducing electronegative fluorine.
    • Impact : Fluorine’s electron-withdrawing effect may alter binding affinity in biological targets compared to the electron-rich dihydrobenzodioxin .
Chlorophenyl vs. Nitrophenyl Substituents
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Substitutes 4-nitrophenyl for chlorophenyl, introducing a strong electron-withdrawing nitro group. Melting point: 243–245°C, higher than chlorophenyl analogs due to nitro-group polarity . Key Difference: Nitro groups may enhance reactivity in electrophilic substitution but increase toxicity risks.

Ionic vs. Neutral Structures

Quaternary Ammonium Salts vs. Neutral Heterocycles
  • Target Compound : The quaternary ammonium center (with bromide counterion) enhances aqueous solubility, critical for bioavailability.
  • 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium Bromide ():
    • Shares ionic character but features a tetrafluorophenyl group and methylimidazolium core.
    • Key Difference : Fluorine substituents increase metabolic stability but may reduce membrane permeability .

Key Research Findings

  • Biological Implications : The hydroxy group in the target compound and analogs (e.g., ) may interact with enzymatic active sites, as seen in studies of similar hydroxylated heterocycles .
  • Solubility vs. Bioavailability : Ionic derivatives (e.g., target compound, ) exhibit improved solubility but may require formulation adjustments to enhance cellular uptake .

Preparation Methods

Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-yl Derivatives

The dihydrobenzo[dioxin] fragment is typically prepared via Ullmann condensation or nucleophilic aromatic substitution . For example, reacting catechol derivatives with 1,2-dibromoethane under basic conditions yields the dioxane ring. In the context of the target compound, 6-bromo-2,3-dihydrobenzo[b]dioxin serves as a key intermediate for subsequent coupling reactions.

Preparation of 4-Chlorophenyl-Containing Precursors

The 4-chlorophenyl group is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling . For instance, 4-chlorobenzaldehyde undergoes condensation with ketones or amines to form α,β-unsaturated intermediates, which are critical for cyclization.

Core Imidazo[1,2-a]Pyridine Formation

The hexahydroimidazo[1,2-a]pyridine core is constructed through cyclocondensation reactions. A widely adopted method involves reacting 2-aminopyridine derivatives with α-bromoketones or α-halogenated aldehydes in the presence of a base.

Cyclization via Multi-Component Reactions

A one-pot synthesis strategy combines 2-aminopyridine, 4-chlorobenzaldehyde, and a dihydrobenzo[dioxin]-derived ketone. For example:

  • Mannich Reaction : 2-Aminopyridine reacts with 4-chlorobenzaldehyde and a ketone (e.g., 2,3-dihydrobenzo[b]dioxin-6-yl methyl ketone) in ethanol under reflux to form a β-amino ketone intermediate.
  • Cyclization : The intermediate undergoes intramolecular cyclization in the presence of morpholine or triethylamine, yielding the hexahydroimidazo[1,2-a]pyridine skeleton.

Representative Reaction Conditions

  • Solvent : Ethanol or methanol.
  • Temperature : 40–60°C.
  • Catalyst/Base : Morpholine (0.5–1.0 equiv).
  • Reaction Time : 2–6 hours.

Hydroxylation at Position 3

The 3-hydroxy group is introduced via oxidation or hydration of a ketone intermediate. For instance, treating the cyclized product with aqueous H₂O₂ in acetic acid selectively oxidizes the C3 position. Alternatively, acid-catalyzed hydration of a C3 carbonyl group yields the tertiary alcohol.

Quaternization and Bromide Salt Formation

The final step involves converting the imidazo[1,2-a]pyridine into its quaternary ammonium bromide salt. This is achieved via alkylation with a brominating agent.

Alkylation with Methyl Bromide or HBr

  • Method A : Reacting the tertiary amine with methyl bromide in acetonitrile at 50°C for 12 hours.
  • Method B : Treating the amine with hydrobromic acid (48% w/w) in ethanol, followed by precipitation with diethyl ether.

Optimization Notes

  • Excess HBr improves yield but risks over-acidification.
  • Anhydrous conditions prevent hydrolysis of the bromide ion.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with acetone/hexane (3:7) eluent removes unreacted aldehydes.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons), δ 4.2–4.5 ppm (dioxane CH₂), and δ 3.8 ppm (N-CH₂).
  • X-ray Crystallography : Confirms the stereochemistry of the 3-hydroxy group and quaternary nitrogen.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Multi-Component 37–54 ≥95 One-pot simplicity Moderate yields
Stepwise Cyclization 60–75 ≥98 High control over intermediates Longer reaction times
HBr Quaternization 85–90 ≥99 Rapid salt formation Requires anhydrous conditions

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The hexahydroimidazo[1,2-a]pyridine core may form regioisomers due to competing reaction pathways. Using bulky bases (e.g., DBU) or low temperatures (0–5°C) favors the desired product.

Stability of the 3-Hydroxy Group

The tertiary alcohol is prone to dehydration under acidic conditions. Neutral pH buffers during workup and lyophilization instead of thermal drying preserve the hydroxyl group.

Industrial-Scale Production Considerations

Cost-Effective Precursors

  • 4-Chlorobenzaldehyde : Sourced via chlorination of benzaldehyde using Cl₂ gas.
  • Dihydrobenzo[dioxin] Derivatives : Produced via Ullmann coupling (cost: ~$120/kg).

Green Chemistry Approaches

  • Solvent Recycling : Ethanol recovery systems reduce waste.
  • Catalytic Morpholine : Reusable immobilized morpholine on silica gel cuts reagent costs by 40%.

Q & A

Advanced Research Question

  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors from analogs. Validate with leave-one-out cross-validation (R² > 0.8).
  • Docking simulations : Use crystal structures of target proteins (e.g., PDB 5P1) to prioritize substituent modifications on the dihydrobenzo[b][1,4]dioxin ring .

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